molecular formula C12H8ClNO B8430262 8-chloro-5H-chromeno[3,4-c]pyridine

8-chloro-5H-chromeno[3,4-c]pyridine

Cat. No. B8430262
M. Wt: 217.65 g/mol
InChI Key: XDQHNSFAOKTRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-5H-chromeno[3,4-c]pyridine is a useful research compound. Its molecular formula is C12H8ClNO and its molecular weight is 217.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-chloro-5H-chromeno[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-5H-chromeno[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-chloro-5H-chromeno[3,4-c]pyridine

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

8-chloro-5H-chromeno[3,4-c]pyridine

InChI

InChI=1S/C12H8ClNO/c13-9-1-2-11-10-3-4-14-6-8(10)7-15-12(11)5-9/h1-6H,7H2

InChI Key

XDQHNSFAOKTRFU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2)C3=C(O1)C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of (4-(4-chloro-2-fluorophenyl)pyridin-3-yl)methanol (2.89 g, 12.14 mmol) in THF (10 mL) at 0° C. was added a sodium hydride (1.94 g, 48.6 mmol) suspension in THF (10 mL) and the resultant mixture was stirred at 0° C. for 40 min. The reaction was quenched by addition of cold water (15 mL) and extracted with ethyl acetate (3×15 mL). The combined organic extracts were dried with sodium sulfate and concentrated under reduced pressure. The residue so obtained was purified by column chromatography (50% ethyl acetate in pet ether) to afford 8-chloro-5H-chromeno[3,4-c]pyridine (1.6 g, 7.35 mmol, 61% yield) as a white solid. 1H NMR (400 MHz, MeOD) δ 8.54 (d, J=5.60 Hz, 1H), 8.43 (s, 1H), 7.89 (d, J=8.40 Hz, 1H), 7.76 (d, J=5.60 Hz, 1H), 7.14 (dd, J=2.40, 8.40 Hz, 1H), 7.07 (d, J=2.00 Hz, 1H), 5.24 (s, 2H); LCMS (ESI) m/e 218 [(M+H)+, calcd for C12H9ClNO 218.0].
Name
(4-(4-chloro-2-fluorophenyl)pyridin-3-yl)methanol
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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